"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" chemical properties
"5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile" chemical properties
An In-depth Technical Guide to 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.
Core Compound Identification and Physicochemical Properties
5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is a substituted aromatic compound featuring a fluorinated benzonitrile core functionalized with a 1,3-dioxane ring. This dioxane moiety serves as a protecting group for a benzaldehyde functional group, making the molecule a stable and versatile building block in multi-step organic synthesis.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile | PubChemLite |
| CAS Number | 218301-23-6 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₀FNO₂ | ChemicalBook[1] |
| Molecular Weight | 207.2 g/mol | ChemicalBook[1] |
| SMILES | C1COC(OC1)C2=CC(=C(C=C2)F)C#N | PubChemLite[2] |
| Appearance | White to yellow powder/solid | ChemBK[3] (based on precursor) |
| MDL Number | MFCD20921611 | ChemicalBook[1] |
Chemical Structure:

Synthesis and Strategic Utility
The synthesis of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is most efficiently achieved through the protection of a precursor aldehyde. The causality behind this strategy is clear: the aldehyde group is highly reactive and would interfere with subsequent reactions targeting other parts of the molecule. By converting it to a stable 1,3-dioxane acetal, chemists can perform reactions on the aromatic ring or nitrile group without unintended side reactions. The dioxane can be easily removed later under acidic conditions to regenerate the aldehyde.
The logical precursor for this synthesis is 3-Cyano-4-fluorobenzaldehyde (also known as 2-Fluoro-5-formylbenzonitrile), a commercially available starting material.[3][4][5]
Synthetic Workflow
The reaction involves an acid-catalyzed nucleophilic addition of 1,3-propanediol to the carbonyl carbon of 3-Cyano-4-fluorobenzaldehyde, followed by dehydration to form the cyclic acetal.
Caption: Synthetic pathway for 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile.
Experimental Protocol: Acetal Protection
This protocol is a self-validating system; successful synthesis can be confirmed by the disappearance of the aldehyde starting material via Thin Layer Chromatography (TLC) and subsequent spectroscopic analysis of the purified product.
-
Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve 3-Cyano-4-fluorobenzaldehyde (1 equivalent) in dry toluene.
-
Addition of Alcohol: Add 1,3-propanediol (1.2 equivalents) to the solution. The slight excess ensures the reaction goes to completion.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.02 equivalents).
-
Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards product formation.
-
Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile.
Chemical Reactivity and Strategic Deprotection
The reactivity of this molecule is dictated by its three primary functional groups: the nitrile, the aromatic fluorine, and the dioxane acetal.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing pathways to diverse molecular scaffolds.
-
Aromatic Fluorine: The fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides). This is a cornerstone of modern medicinal chemistry.[6]
-
Dioxane Acetal: This is the key strategic element. It is stable under neutral and basic conditions but is readily cleaved under aqueous acidic conditions (e.g., HCl in THF/water) to regenerate the aldehyde. This unmasking allows the aldehyde to participate in reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Caption: Logical workflow of the compound's reactivity and deprotection.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.[7] The following are the expected spectral characteristics derived from its molecular structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 7.5-8.0 ppm: Aromatic protons (multiplets).δ 5.8-6.0 ppm: Acetal proton (singlet or triplet).δ 3.9-4.3 ppm: Methylene protons adjacent to oxygen (-O-CH₂-) (multiplets).δ 1.9-2.2 ppm: Central methylene proton (-CH₂-CH₂-CH₂-) (multiplet). | The deshielding of aromatic protons is due to the electron-withdrawing effects of the nitrile and fluorine. The acetal proton is characteristically downfield. The diastereotopic dioxane protons will show complex splitting. |
| ¹³C NMR | δ 160-165 ppm (d): Carbon attached to Fluorine (C-F).δ 130-140 ppm: Aromatic carbons.δ 115-120 ppm: Nitrile carbon (C≡N).δ 100-105 ppm: Acetal carbon (O-C-O).δ 65-70 ppm: Methylene carbons adjacent to oxygen (-O-CH₂-).δ 25-30 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-). | The chemical shifts are characteristic of the respective functional groups. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). |
| FT-IR | ~2230 cm⁻¹: Strong, sharp peak for C≡N stretch.~1250 cm⁻¹: Strong peak for C-F stretch.~1100-1200 cm⁻¹: Strong peaks for C-O (acetal) stretches. | These vibrational frequencies are highly characteristic and provide clear evidence for the key functional groups.[8] |
| Mass Spec. | [M+H]⁺ m/z ≈ 208.0768 | The predicted mass-to-charge ratio for the protonated molecular ion is a primary indicator of the compound's identity.[2] |
Applications in Drug Discovery and Materials Science
The strategic combination of a fluorine atom, a nitrile, and a protected aldehyde makes 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile a high-value intermediate.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[9] The "fluorine effect" can:
-
Block Metabolic Sites: Replacing a hydrogen atom with a fluorine atom at a site of metabolic oxidation can prevent degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Increase Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.
-
Modulate pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, affecting solubility and cell permeability.
-
Improve Pharmacokinetics: These modifications often lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[9]
Application as a Versatile Building Block
This compound is a precursor for a wide range of more complex molecules. Related fluorobenzonitrile structures are integral to the synthesis of:
-
Kinase Inhibitors: Many modern cancer therapies target protein kinases, and fluorinated aromatic rings are common motifs in these inhibitors.[10]
-
CNS Drugs: The properties imparted by fluorine can enhance blood-brain barrier penetration, which is critical for drugs targeting the central nervous system.[10]
-
Agrochemicals: It can be used to synthesize advanced pesticides and herbicides.[10]
-
Materials Science: Fluorinated benzonitriles are used in the development of materials for applications like Organic Light-Emitting Diodes (OLEDs).[6]
-
MDR Modulators: Research has shown that 1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant clinical challenge.[11][12]
Safety and Handling
Table 3: Hazard and Safety Information (based on related compounds)
| Category | Guideline | Source |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [13][14] |
| Handling | Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15] | [13][14][15] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. | [13] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. | [14][15] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [13] |
References
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Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Phionebio. [Link]
-
Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]
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5-Bromo-2-fluorobenzonitrile | 179897-89-3. AA Blocks. [Link]
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Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Center for Biotechnology Information. [Link]
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5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile (C11H10FNO2). PubChemLite. [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
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SAFETY DATA SHEET - 3-Fluorobenzonitrile. Thermo Fisher Scientific. [Link]
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New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]
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Synthesis of 2-fluorobenzonitrile. PrepChem.com. [Link]
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3-Cyano-4-fluorobenzaldehyde. ChemBK. [Link]
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-
New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance | Request PDF. ResearchGate. [Link]
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The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]
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Fluorine-Containing Benzonitrile. Taizhou Volsen Chemical Co., Ltd. [Link]
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NMR, mass spectroscopy, IR - finding compound structure ? ResearchGate. [Link]
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Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Institutes of Health. [Link].nlm.nih.gov/pmc/articles/PMC8627710/)
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